Superior Yield of Peptide Carboxamides from MBHA vs. BHA Resin in Boc SPPS
A direct head-to-head comparison by Matsueda and Stewart demonstrated that the 4-methylbenzhydrylamine (MBHA) resin provides a higher yield of a model peptide carboxamide compared to the unsubstituted benzhydrylamine (BHA) resin. [1] This is attributed to the electron-donating effect of the para-methyl group, which increases the stability of the carbocation intermediate formed during acidolytic cleavage, thereby facilitating a more efficient release of the desired peptide product. [2]
| Evidence Dimension | Yield of Model Peptide Carboxamide |
|---|---|
| Target Compound Data | Best yields observed |
| Comparator Or Baseline | Benzhydrylamine (BHA) resin and α-phenylethylamine-resin |
| Quantified Difference | MBHA provided the best yields of the three resins tested. |
| Conditions | Solid-phase synthesis of a model peptide carboxamide using Boc/Bzl chemistry. |
Why This Matters
For scientists and procurement managers, this directly translates to higher synthesis efficiency and lower cost per gram of final peptide product, especially for difficult or long sequences.
- [1] Matsueda, G. R., & Stewart, J. M. (1981). A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides. Peptides, 2(1), 45-50. View Source
- [2] Iris Biotech. (2022). Resins for Solid Phase Peptide Synthesis (Part 2). View Source
